1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime
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Overview
Description
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime is a chemical compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of a thiazole ring substituted with a methyl group, a phenyl group, and an ethanone oxime group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Substitution Reactions:
Oxime Formation: The final step involves the conversion of the ethanone group to an oxime using hydroxylamine under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the oxime group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group back to the corresponding amine or hydroxylamine.
Substitution: The aromatic phenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation Products: Oxidized derivatives of the thiazole ring and oxime group.
Reduction Products: Amines and hydroxylamines.
Substitution Products: Various substituted thiazole derivatives with different functional groups.
Scientific Research Applications
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and immune response, depending on its specific application and target.
Comparison with Similar Compounds
1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone: Lacks the oxime group, making it less reactive in certain chemical reactions.
4-Methyl-2-phenyl-1,3-thiazole: A simpler structure without the ethanone and oxime groups, used as a precursor in various syntheses.
2-Phenyl-4-methyl-1,3-thiazole-5-carboxylic acid: Contains a carboxylic acid group instead of the ethanone oxime, leading to different chemical properties and applications.
Uniqueness: 1-(4-Methyl-2-phenyl-1,3-thiazol-5-yl)-1-ethanone oxime is unique due to the presence of the oxime group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(NE)-N-[1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-8-11(9(2)14-15)16-12(13-8)10-6-4-3-5-7-10/h3-7,15H,1-2H3/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQISPQROQJHEJE-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=NO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/O)/C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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